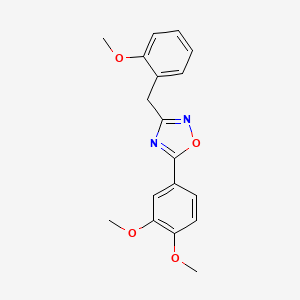![molecular formula C10H15N3O3S B5888378 methyl [5-(4-morpholinylmethyl)-1,3-thiazol-2-yl]carbamate](/img/structure/B5888378.png)
methyl [5-(4-morpholinylmethyl)-1,3-thiazol-2-yl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl [5-(4-morpholinylmethyl)-1,3-thiazol-2-yl]carbamate, also known as Mocap, is an insecticide commonly used in agriculture to control nematodes, aphids, and other pests. It was first introduced in the 1960s and is still widely used today.
Mécanisme D'action
Methyl [5-(4-morpholinylmethyl)-1,3-thiazol-2-yl]carbamate works by inhibiting the activity of acetylcholinesterase, an enzyme that is essential for proper nerve function in insects. This leads to the accumulation of acetylcholine, a neurotransmitter, in the insect's nervous system, causing paralysis and ultimately death.
Biochemical and Physiological Effects:
methyl [5-(4-morpholinylmethyl)-1,3-thiazol-2-yl]carbamate has been shown to have low toxicity to mammals, including humans, due to its low affinity for mammalian acetylcholinesterase. However, it can still have harmful effects if ingested or absorbed through the skin. Symptoms of methyl [5-(4-morpholinylmethyl)-1,3-thiazol-2-yl]carbamate poisoning in humans include nausea, vomiting, diarrhea, and respiratory distress.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl [5-(4-morpholinylmethyl)-1,3-thiazol-2-yl]carbamate is a useful tool for studying the role of acetylcholinesterase in insect physiology and behavior. It can be used to study the effects of acetylcholine accumulation on nerve function and to investigate potential targets for insecticide development. However, methyl [5-(4-morpholinylmethyl)-1,3-thiazol-2-yl]carbamate has limitations in terms of its selectivity and specificity, as it can also inhibit acetylcholinesterase in non-target organisms.
Orientations Futures
There are several areas of future research for methyl [5-(4-morpholinylmethyl)-1,3-thiazol-2-yl]carbamate. One area of interest is the development of more selective and specific insecticides that target only pest species. Another area of research is the investigation of the potential use of methyl [5-(4-morpholinylmethyl)-1,3-thiazol-2-yl]carbamate in controlling mosquito populations and reducing the transmission of mosquito-borne diseases. Additionally, further studies are needed to fully understand the biochemical and physiological effects of methyl [5-(4-morpholinylmethyl)-1,3-thiazol-2-yl]carbamate on non-target organisms and to develop strategies for minimizing its impact on the environment.
Méthodes De Synthèse
Methyl [5-(4-morpholinylmethyl)-1,3-thiazol-2-yl]carbamate is synthesized by reacting 2-aminothiazole with formaldehyde and morpholine. The resulting product is then reacted with methyl isocyanate to give methyl [5-(4-morpholinylmethyl)-1,3-thiazol-2-yl]carbamate. The synthesis process is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
Methyl [5-(4-morpholinylmethyl)-1,3-thiazol-2-yl]carbamate has been extensively studied for its insecticidal properties. It has been shown to be effective against a wide range of pests, including nematodes, aphids, and mites. methyl [5-(4-morpholinylmethyl)-1,3-thiazol-2-yl]carbamate has also been studied for its potential use in controlling mosquito populations, which can transmit diseases such as malaria and dengue fever.
Propriétés
IUPAC Name |
methyl N-[5-(morpholin-4-ylmethyl)-1,3-thiazol-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O3S/c1-15-10(14)12-9-11-6-8(17-9)7-13-2-4-16-5-3-13/h6H,2-5,7H2,1H3,(H,11,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVFJEWNRHDJBAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=NC=C(S1)CN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Morpholin-4-ylmethyl-thiazol-2-yl)-carbamic acid methyl ester | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-2-furaldehyde](/img/structure/B5888295.png)



![4-[1-cyano-2-(2-ethoxyphenyl)vinyl]benzonitrile](/img/structure/B5888335.png)




![2-methyl-N-[3-(2-quinoxalinyl)phenyl]propanamide](/img/structure/B5888361.png)
![4-methylbenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5888363.png)


